6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid 6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 832075-50-0
VCID: VC17326515
InChI: InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(14-7-13-8)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid

CAS No.: 832075-50-0

Cat. No.: VC17326515

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid - 832075-50-0

Specification

CAS No. 832075-50-0
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(14-7-13-8)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,13,14)(H,15,16)
Standard InChI Key MKJIFXBOWARRRX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N=CN1)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

Data for the ethyl ester provide indirect insights into the carboxylic acid’s properties:

PropertyEthyl Ester (CAS 5395-36-8)Inferred for Carboxylic Acid
Melting Point202–203°C Likely >200°C (higher polarity)
pKa11.34 (predicted) ~4–5 (carboxylic acid group)
λmax (UV-Vis)332 nm (CH₃CN) Similar, with bathochromic shift

The carboxylic acid’s increased polarity compared to its ester counterpart suggests higher solubility in aqueous media, making it suitable for formulation in polar solvents.

Synthesis and Structural Modification

Biginelli Reaction as the Foundation

The ethyl ester precursor is synthesized via the Biginelli reaction, a one-pot cyclocondensation of ethyl acetoacetate, benzaldehyde derivatives, and urea or thiourea . For example, refluxing ethyl acetoacetate, benzaldehyde, and urea in ethanol with an acid catalyst yields ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Mechanistic Highlights:

  • Knoevenagel Condensation: Aldehyde and β-keto ester form an α,β-unsaturated intermediate.

  • Nucleophilic Attack: Urea attacks the enone system, forming a tetrahedral intermediate.

  • Cyclization and Aromatization: Intramolecular dehydration yields the dihydropyrimidine core .

Functionalization Strategies

Modifications to the DHPM scaffold include:

  • S-Alkylation: Treatment of 2-thioxo derivatives with dimethyl sulfate introduces methylthio groups at position 2 .

  • Aminoethylthio Substituents: Reaction with 2-chloroethylamine derivatives yields compounds with potential enhanced bioavailability (e.g., IIg-IIr in Source 1) .

Spectral Characterization

Infrared Spectroscopy (IR)

Key IR bands for the ethyl ester (and inferred for the carboxylic acid):

  • NH Stretch: 3265–3334 cm⁻¹ (broad, 1,4-dihydropyrimidine ring) .

  • C=O Stretch: 1654–1694 cm⁻¹ (ester or carboxylic acid carbonyl) .

  • C=N Stretch: 1514–1636 cm⁻¹ (pyrimidine ring) .

Nuclear Magnetic Resonance (NMR)

¹H-NMR (Ethyl Ester, CDCl₃):

  • δ 7.70–7.30 ppm (5H, m, aromatic protons).

  • δ 5.60 ppm (1H, s, C₄-H).

  • δ 4.50–3.90 ppm (2H, q, OCH₂CH₃).

  • δ 2.35 ppm (3H, s, C₆-CH₃) .

¹³C-NMR Inferences:

  • Carboxylic acid C=O expected at ~170–175 ppm.

  • Aromatic carbons: 125–140 ppm.

Comparative Analysis of DHPM Derivatives

The table below contrasts key derivatives and their activities:

CompoundSubstituents (Position)Activity (Source)
IIg (Ethyl ester)4-(Dimethylaminophenyl), 2-SCH₃Analgesic (ED₅₀: 12 mg/kg)
Amlodipine2-(Aminoethoxy)methyl, 3-COOEtAntihypertensive
Target Carboxylic Acid5-COOHHypothesized: Improved solubility for CNS targeting

Challenges and Future Directions

  • Synthetic Optimization: Developing efficient hydrolysis protocols for the ethyl ester to carboxylic acid without ring degradation.

  • Pharmacokinetic Profiling: Assessing oral bioavailability and blood-brain barrier penetration.

  • Target Validation: Screening against cancer-related targets (e.g., mitotic kinesin Eg5) given structural similarity to monastrol .

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